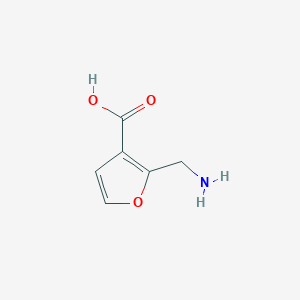

2-(Aminomethyl)furan-3-carboxylic acid

Description

BenchChem offers high-quality 2-(Aminomethyl)furan-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)furan-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

2-(aminomethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9) |

InChI Key |

WNUDBDIZXJVVLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1C(=O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride, a versatile heterocyclic building block for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical and physical properties, proposes a logical synthetic route, and discusses its potential applications, reactivity, and safety considerations, all grounded in established scientific principles.

Introduction: The Potential of a Furan-Based Scaffold

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride (CAS No. 944467-89-4) is a bifunctional organic compound that incorporates a furan ring, a primary aminomethyl group, and a carboxylic acid moiety.[1] The furan ring system is a core structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4] The presence of both an amine and a carboxylic acid group makes this molecule an attractive starting material for the synthesis of more complex molecules, such as peptides, polymers, and novel pharmaceutical agents.[5][6] Its classification as a "versatile small molecule scaffold" underscores its potential in the construction of diverse chemical libraries for screening and lead optimization.[7]

Chemical and Physical Properties

While specific experimental data for 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is not extensively published, its properties can be reliably inferred from its structure and data available for analogous compounds, particularly its parent acid, furan-3-carboxylic acid.

| Property | Value/Description | Source |

| CAS Number | 944467-89-4 | [1] |

| Molecular Formula | C6H8ClNO3 | [7] |

| Molecular Weight | 177.58 g/mol | [7] |

| Appearance | Expected to be a white to off-white solid/powder. | [6] |

| Melting Point | Not experimentally determined. The parent furan-3-carboxylic acid has a melting point of 120-122 °C. The hydrochloride salt form is expected to have a higher melting point. | [8] |

| Solubility | Expected to be soluble in polar solvents like water due to the presence of the ionic hydrochloride and the hydrogen-bonding capabilities of the carboxylic acid and amino groups. The parent furan-3-carboxylic acid has a water solubility of 64 mg/mL. | [6][8] |

| Purity | Commercially available with a purity of ≥ 95%. | [9] |

Structural Information:

-

SMILES: O=C(C1=C(CN)OC=C1)O.[H]Cl[10]

-

InChI: InChI=1S/C6H7NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9);1H[10]

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Pathway

The synthesis can be envisioned in three main steps:

-

Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for example, as a methyl or ethyl ester, to prevent its interference in the subsequent steps.

-

Introduction of the Aminomethyl Group: This can be achieved through a multi-step sequence involving bromination of the methyl group of a suitable precursor followed by a Gabriel synthesis or a related amination reaction. A more direct approach could be chloromethylation followed by amination.

-

Deprotection and Salt Formation: Finally, the protecting group is removed, and the hydrochloride salt is formed.

A plausible starting material for the introduction of the aminomethyl group at the 2-position would be 2-methylfuran-3-carboxylic acid.

Caption: Proposed synthetic pathway for 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride.

Exemplary Experimental Protocol

This protocol is a hypothetical procedure based on standard organic synthesis methodologies. Researchers should perform their own risk assessment and optimization.

Step 1: Esterification of 2-Methylfuran-3-carboxylic acid

-

To a solution of 2-methylfuran-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methylfuran-3-carboxylate.

Step 2: Bromination of the Methyl Group

-

Dissolve the methyl 2-methylfuran-3-carboxylate in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to get the crude methyl 2-(bromomethyl)furan-3-carboxylate.

Step 3: Azide Substitution

-

Dissolve the crude bromide in a polar aprotic solvent like DMF.

-

Add sodium azide and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(azidomethyl)furan-3-carboxylate.

Step 4: Reduction of the Azide

-

Dissolve the azide in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 2-(aminomethyl)furan-3-carboxylate.

Step 5: Hydrolysis and Hydrochloride Salt Formation

-

Treat the amino ester with aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours to hydrolyze the ester.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Caption: General experimental workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its functional groups and data from similar furan derivatives.[11]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two furan ring protons, a singlet for the aminomethyl (-CH₂-NH₃⁺) protons, and a broad signal for the carboxylic acid and ammonium protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the protonated amino group.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the four furan ring carbons, the aminomethyl carbon, and the carboxyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the N-H stretch of the ammonium group, the C=O stretch of the carboxylic acid, C=C and C-O stretches of the furan ring, and N-H bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₇NO₃) upon ionization. Predicted mass spectrometry data suggests a monoisotopic mass of 141.04259 Da for the free base.[10]

-

Analytical Methods: High-performance liquid chromatography (HPLC) would be a suitable method for assessing the purity of the final compound. Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization of the polar functional groups.[12]

Reactivity and Chemical Behavior

The chemical reactivity of 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is dictated by its three key structural components: the furan ring, the primary amino group, and the carboxylic acid.

-

Furan Ring: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or degradation.[13]

-

Amino Group: The primary amino group is nucleophilic (in its free base form) and can participate in a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

Carboxylic Acid Group: The carboxylic acid functionality can be converted to esters, amides, acid chlorides, and other derivatives using standard synthetic methods.[14]

The presence of both the amino and carboxylic acid groups allows for intramolecular reactions or polymerization under certain conditions.

Potential Applications and Research Interest

As a bifunctional building block, 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is of significant interest in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It can serve as a scaffold for the synthesis of novel drug candidates. The furan nucleus is a known pharmacophore, and the amino and carboxyl groups provide handles for further molecular elaboration to modulate pharmacological properties.[2][15]

-

Agrochemicals: Furan derivatives have been utilized in the development of pesticides and herbicides. This compound could be a precursor to new agrochemicals with unique modes of action.[5]

-

Polymer Chemistry: The difunctional nature of this molecule makes it a potential monomer for the synthesis of specialty polyamides or other polymers with a furan-containing backbone, which could impart unique thermal or mechanical properties.[11]

-

Material Science: Furan-based compounds are being explored for applications in sustainable materials and bio-based polymers.[5]

Safety and Handling

No specific toxicological data is available for 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. Safety data for related compounds suggest that it may cause skin and eye irritation and may be harmful if inhaled or ingested.[9][16][17][18][19]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid breathing dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a promising and versatile building block for chemical synthesis. Its unique combination of a furan ring with amino and carboxylic acid functionalities opens up numerous possibilities for the creation of novel molecules with potential applications in medicine, agriculture, and materials science. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from related structures. Further research into the properties and applications of this compound is warranted and is likely to yield valuable scientific insights.

References

-

Han, B., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 2999-3014. [Link]

-

Padwa, A. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN Electronic Journal. [Link]

-

Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 33(4), 1930-1937. [Link]

-

Kiran, Y. B., et al. (2016). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. Molecules, 21(11), 1499. [Link]

-

Rani, P. (2023). Furan: A Promising Scaffold for Biological Activity. Polycyclic Aromatic Compounds, 43(6), 5538-5539. [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 395-407. [Link]

-

Sdfine. (2016). Chemwatch MSDS 2526 - Furfurylamine. [Link]

-

Shtait, S. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]

-

Nikolova, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6586. [Link]

-

PubChemLite. 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3). [Link]

-

ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. [Link]

-

Singh, R., & Singh, P. (2017). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 1832(1), 020001. [Link]

-

Organic Syntheses. (1941). Furoic Acid and Furfuryl Alcohol. Organic Syntheses, Coll. Vol. 1, p. 276. [Link]

-

Mary, Y. S., & Joe, I. H. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50, 7-16. [Link]

-

ResearchGate. (2025). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. [Link]

- Google Patents. (2023). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.

-

ResearchGate. (2025). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

-

DTIC. (2015). Synthesis and Characterization of Furanic Compounds. [Link]

- Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

PubChem. 3-Furoic acid | C5H4O3 | CID 10268. [Link]

Sources

- 1. 944467-89-4|2-(Aminomethyl)furan-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. ijabbr.com [ijabbr.com]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 934-65-6: 5-(aminomethyl)furan-2-carboxylic acid [cymitquimica.com]

- 7. 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride [cymitquimica.com]

- 8. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(aminomethyl)furan-3-carboxylic acid hydrochloride | 944467-90-7 [sigmaaldrich.com]

- 10. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. papers.ssrn.com [papers.ssrn.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. merckmillipore.com [merckmillipore.com]

synthesis of 2-(Aminomethyl)furan-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)furan-3-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(Aminomethyl)furan-3-carboxylic acid, a valuable heterocyclic, non-proteinogenic amino acid. Furan-based amino acids are of significant interest to researchers in medicinal chemistry and materials science due to their unique structural and electronic properties, serving as bio-isosteres for natural amino acids or as monomers for novel bio-based polymers.[1][2] This document details a multi-step synthesis beginning from a readily accessible furan-3-carboxylate precursor, proceeding through key intermediates including a bromomethyl and an azidomethyl furan. The narrative emphasizes the chemical rationale behind procedural choices, provides detailed, step-by-step experimental protocols, and is grounded in authoritative scientific literature.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-(Aminomethyl)furan-3-carboxylic acid (I), informs our synthetic strategy. The primary disconnections involve the hydrolysis of the carboxylic acid to its more stable ester precursor (II) and the reduction of the amine from a latent, unreactive azide functional group (III). The azide can be installed via nucleophilic substitution of a reactive halide, such as a bromide (IV). This bromomethyl intermediate arises from the selective free-radical halogenation of a methyl group on the furan core (V), a common and accessible starting material. This multi-step approach ensures high selectivity and avoids problematic side reactions, such as over-alkylation, that can occur with direct amination methods.

Caption: Retrosynthetic pathway for 2-(Aminomethyl)furan-3-carboxylic acid.

The Forward Synthesis: A Four-Step Pathway

The proposed synthesis is a robust four-step sequence designed for efficiency and scalability. It leverages well-established, high-yielding reactions to construct the target molecule from a simple furan derivative. Each step is chosen to ensure chemoselectivity and facilitate purification of the intermediates.

Caption: Forward synthesis workflow from starting material to final product.

Step 1: Synthesis of Methyl 2-(bromomethyl)furan-3-carboxylate

The synthesis commences with the selective bromination of the methyl group at the C2 position of the furan ring. This position is electronically activated for radical reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as addition to the furan ring. A radical initiator like azobisisobutyronitrile (AIBN) is required to start the chain reaction. The product, Methyl 2-(bromomethyl)furan-3-carboxylate, is a known intermediate in organic synthesis.[3] A similar bromination on a related furan-3-carboxylate system has been successfully reported.[4]

Step 2: Synthesis of Methyl 2-(azidomethyl)furan-3-carboxylate

The introduction of the nitrogen functionality is achieved via a nucleophilic substitution reaction. The bromomethyl intermediate is treated with sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the bromide. The use of an azide intermediate is highly advantageous as it is unreactive towards further alkylation, thus preventing the formation of secondary amine byproducts.[5] Furthermore, azides are stable, easily purified, and can be cleanly reduced to the primary amine in the subsequent step.

Step 3: Synthesis of Methyl 2-(aminomethyl)furan-3-carboxylate

The reduction of the azide to a primary amine is a critical transformation. Several methods are available for this conversion, each with its own merits regarding chemoselectivity and reaction conditions.[6][7]

-

Catalytic Hydrogenation: This is often the cleanest method. The azide is hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The only byproduct is nitrogen gas, which simplifies purification significantly.

-

Staudinger Reaction: This involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis. It is exceptionally mild and tolerant of many functional groups but generates a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.[7]

-

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective but lack chemoselectivity and would also reduce the ester functionality. Milder reagents, such as sodium borohydride (NaBH₄) in the presence of a catalyst like tin(IV) 1,2-benzenedithiolate, can selectively reduce azides and are an excellent alternative.[6][8]

For this guide, catalytic hydrogenation is selected as the primary method due to its efficiency and clean reaction profile.

Step 4: Hydrolysis to 2-(Aminomethyl)furan-3-carboxylic acid

The final step is the saponification of the methyl ester to the free carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution. After the reaction is complete, the resulting carboxylate salt is carefully neutralized with acid to precipitate the zwitterionic amino acid product. The general principle of hydrolyzing furan-3-carboxylate esters is a well-established procedure.[9][10]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn. Sodium azide is highly toxic and can form explosive heavy metal azides; do not use metal spatulas for transfer and handle with extreme care.

Protocol 1: Synthesis of Methyl 2-(bromomethyl)furan-3-carboxylate (IV)

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| Methyl 2-methylfuran-3-carboxylate (V) | 140.14 | 50.0 | 7.01 g |

| N-Bromosuccinimide (NBS) | 177.98 | 55.0 (1.1 eq) | 9.79 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 2.5 (0.05 eq) | 410 mg |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 250 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methylfuran-3-carboxylate (V) (7.01 g, 50.0 mmol), N-bromosuccinimide (9.79 g, 55.0 mmol), and carbon tetrachloride (250 mL).

-

Add AIBN (410 mg, 2.5 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture through a pad of Celite to remove the solid succinimide.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford methyl 2-(bromomethyl)furan-3-carboxylate (IV) as a pale yellow oil.

Protocol 2: Synthesis of Methyl 2-(azidomethyl)furan-3-carboxylate (III)

Procedure:

-

In a 250 mL round-bottom flask, dissolve the brominated intermediate (IV) (e.g., 10.95 g, 50.0 mmol, assuming 100% yield from step 1) in 100 mL of dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.90 g, 60.0 mmol, 1.2 eq) in one portion. Caution: Sodium azide is acutely toxic.

-

Heat the mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.

-

Cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 150 mL) and brine (1 x 150 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-(azidomethyl)furan-3-carboxylate (III) as an oil, which can often be used in the next step without further purification.

Protocol 3 & 4: Synthesis and Hydrolysis to 2-(Aminomethyl)furan-3-carboxylic acid (I)

Procedure:

-

Reduction: To a 500 mL hydrogenation flask, add the azide intermediate (III) (e.g., 9.05 g, 50.0 mmol) dissolved in 200 mL of methanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) (approx. 900 mg, 10 wt%).

-

Seal the flask, evacuate, and purge with hydrogen gas (3 cycles).

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC or IR spectroscopy for disappearance of the azide stretch at ~2100 cm⁻¹), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Hydrolysis: Combine the methanolic filtrates in a 1 L round-bottom flask and add a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 eq) in 50 mL of water.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2 hours.

-

Cool the solution to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

Carefully adjust the pH to ~6-7 by the dropwise addition of 2M hydrochloric acid. The zwitterionic product will precipitate as a solid.

-

Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold water and then with diethyl ether.

-

Dry the solid under vacuum to yield 2-(Aminomethyl)furan-3-carboxylic acid (I) as a white or off-white powder.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for producing 2-(Aminomethyl)furan-3-carboxylic acid. By employing a sequence of well-understood reactions—radical bromination, azide substitution, catalytic hydrogenation, and saponification—this pathway offers high control over selectivity and yields a high-purity final product. This furan-based amino acid is now accessible for further investigation by researchers in drug discovery and advanced materials development, paving the way for novel applications.

References

- One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. PubMed. (2024).

- Furan. Wikipedia.

- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. (2023).

- Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiol

- A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. MDPI. (2024).

- Furan synthesis. Organic Chemistry Portal.

- Amine synthesis by azide reduction. Organic Chemistry Portal.

- Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Various. (2025).

- Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis.

- comparative study of different methods for azide reduction to amines. BenchChem.

- facile conversion of azides to amines. Tetrahedron Letters. (1986).

- 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses.

- Process for the preparation of 3-furoate esters and novel intermediate compounds.

- A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. PMC. (2025).

- Methyl 2-(bromomethyl)

- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.

- Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic...

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 2-(bromomethyl)furan-3-carboxylate | CAS 53020-08-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by azide reduction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

2-(Aminomethyl)furan-3-carboxylic acid biological activity

Biological Activity, Mechanism of Action, and Medicinal Chemistry Applications

Part 1: Executive Summary & Chemical Profile

2-(Aminomethyl)furan-3-carboxylic acid (CAS: 944467-89-4 for the HCl salt) is a rigidified heterocyclic amino acid and a privileged scaffold in medicinal chemistry.[1] Structurally, it functions as a conformationally constrained analog of

Beyond its role as a CNS-active ligand, it serves as a high-value building block for the synthesis of fused bicyclic systems (such as furo[2,3-c]pyridines) found in kinase inhibitors and anticancer agents.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(Aminomethyl)furan-3-carboxylic acid |

| CAS Number | 944467-89-4 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 141.12 g/mol (Free acid); 177.59 g/mol (HCl salt) |

| Pharmacophore Class | Cyclic |

| Key Functional Groups | Carboxylic Acid (C3), Primary Amine (C2-methyl), Furan Core |

| Solubility | High in Water, DMSO; Low in non-polar organic solvents |

Part 2: Biological Activity & Mechanism of Action[5][6]

1. GABAergic System Modulation

The primary biological activity of 2-(aminomethyl)furan-3-carboxylic acid stems from its structural homology to GABA.[1] It acts as a GABA-AT (GABA Aminotransferase) substrate/inhibitor and a potential ligand for GABA transporters (GAT).

-

Mechanism of Action (GABA-AT): GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for degrading GABA into succinic semialdehyde.[1][2]

-

Recognition: The carboxylic acid moiety of the furan derivative binds to the arginine residue in the GABA-AT active site (Arg192 in human GABA-AT).[1]

-

Schiff Base Formation: The 2-aminomethyl group forms a Schiff base with the PLP cofactor.[1]

-

Rigid Docking: The furan ring restricts bond rotation, potentially locking the molecule in a conformation that prevents the normal catalytic proton transfer steps required for transamination, thereby inhibiting the enzyme or acting as a slow substrate.

-

-

Comparative Potency: Research into the isomeric 4-(aminomethyl)furan-3-carboxylic acid has demonstrated its ability to act as a substrate for GABA-AT.[1] The 2,3-isomer (this topic) introduces different steric constraints, often enhancing selectivity for specific GAT subtypes or receptor subunits by preventing the "folding" seen in flexible GABA analogs.

2. Anticancer & Cytostatic Potential

While the free acid is primarily a metabolic modulator, its derivatives exhibit significant cytotoxicity.

-

IDO1 Inhibition: Furan-3-carboxylic acid derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that helps tumors escape immune surveillance. The carboxylic acid coordinates with the heme iron, while the furan core fits into the hydrophobic pocket.

-

Kinase Inhibition Scaffolds: The molecule is a precursor to furo[2,3-c]pyridines . These fused systems are bioisosteres of quinolines and isoquinolines, widely used in designing inhibitors for tyrosine kinases (e.g., EGFR, VEGFR) involved in tumor proliferation.

3. Antimicrobial Activity

Furan-3-carboxylic acid derivatives possess inherent antimicrobial properties.[1][3] The 2-aminomethyl substitution enhances membrane permeability in Gram-negative bacteria, functioning similarly to cationic antimicrobial peptides but with a small-molecule profile.[1]

Part 3: Visualization of Mechanisms

Diagram 1: Pharmacophore Mapping (GABA vs. Furan Analog)

This diagram illustrates how 2-(aminomethyl)furan-3-carboxylic acid mimics the bioactive conformation of GABA while restricting entropy.

Caption: The furan core acts as a rigid scaffold, reducing the entropy penalty when binding to GABA-AT or GAT targets compared to the flexible GABA molecule.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Aminomethyl)furan-3-carboxylic Acid

Note: This protocol is adapted from standard furan functionalization methodologies (e.g., reductive amination or Delepine reaction).

Reagents:

-

Ethyl 2-formylfuran-3-carboxylate (Starting Material)[1]

-

Hydroxylamine hydrochloride (

) -

Zinc dust / Acetic acid (or

) -

Sodium Hydroxide (NaOH)[4]

Step-by-Step Methodology:

-

Oxime Formation:

-

Reduction to Amine:

-

Hydrolysis (Deprotection):

Protocol B: GABA-AT Inhibition Assay

Objective: Determine the IC50 of the compound against GABA Aminotransferase.[1]

Reagents:

-

Purified GABA-AT (from porcine brain or recombinant).[1]

-

Substrate: GABA (5 mM).[1]

-

Cofactor:

-Ketoglutarate (5 mM) + PLP (0.1 mM).[1] -

Detection Reagent: Succinic semialdehyde dehydrogenase (SSADH) + NADP+.[1]

Workflow:

-

Preparation: In a 96-well plate, add 100

L of assay buffer (100 mM Potassium Pyrophosphate, pH 8.5). -

Inhibitor Addition: Add 10

L of 2-(aminomethyl)furan-3-carboxylic acid at varying concentrations (0.1 -

Enzyme Incubation: Add GABA-AT (0.5 units) and incubate for 15 minutes at 37°C to allow inhibitor binding.

-

Reaction Start: Add the master mix containing GABA,

-Ketoglutarate, NADP+, and SSADH. -

Measurement: Monitor the increase in absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Part 5: Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to substitutions at the C4 and C5 positions of the furan ring.

| Modification | Effect on Activity | Rationale |

| Esterification of COOH | Loss of GABA-AT activity ; Increased lipophilicity | The free acid is required for the salt-bridge interaction with Arg192 in the enzyme active site.[1] Esters act as prodrugs (cross BBB better).[1] |

| N-Methylation | Reduced Potency | Steric bulk on the amine interferes with Schiff base formation with PLP.[1] |

| C5-Halogenation (Br/Cl) | Increased Potency | Adds lipophilicity and can fill hydrophobic pockets in the GABA transporter (GAT). |

| C4-Alkylation | Variable | Can introduce selectivity between GABA-AT and GAT isoforms.[1] |

Diagram 2: Medicinal Chemistry Derivatization Logic

Caption: Strategic derivatization pathways for the 2-(aminomethyl)furan-3-carboxylic acid scaffold to achieve distinct therapeutic outcomes.

References

-

Silverman, R. B. (2012).[1][4] "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions." Chemical Reviews.

-

Sashidhara, K. V., et al. (2019). "Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors." Bioorganic & Medicinal Chemistry.

-

Kozikowski, A. P., et al. (2012). "Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase." Journal of Medicinal Chemistry.

-

Keay, B. A., & Dibble, P. W. (1996). "Furan-3-carboxylic Acid and Derivatives."[1][5][6] Comprehensive Heterocyclic Chemistry II.

-

BOC Sciences. (2024).[1] "3-Furoic acid Derivatives and Biological Properties." Technical Datasheet.

Sources

- 1. Category:GABA analogues - Wikipedia [en.wikipedia.org]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

Structural & Functional Profiling of 2-(Aminomethyl)furan-3-carboxylic Acid

Executive Summary & Molecular Identity

2-(Aminomethyl)furan-3-carboxylic acid is a conformationally constrained heteroaromatic analogue of

Physicochemical Profile

The molecule typically exists as a zwitterion in neutral aqueous solution but is synthesized and stored as a hydrochloride salt to prevent oxidative degradation of the furan ring and ensure solubility.

| Property | Value | Technical Note |

| Molecular Formula | Free Acid | |

| Molecular Weight | 141.12 g/mol | Monoisotopic Mass: 141.04 |

| CAS Number | 944467-89-4 | Refers to the HCl salt (most common commercial form) |

| MW (HCl Salt) | 177.59 g/mol | Used for stoichiometry in synthesis |

| H-Bond Donors | 2 | Amine + Carboxylic Acid |

| H-Bond Acceptors | 4 | Furan Oxygen + Carbonyl + Hydroxyl + Amine |

| tPSA | ~66.4 Ų | High polarity suggests good aqueous solubility |

| LogP | -2.9 (Predicted) | Highly hydrophilic; limited passive membrane permeability without transport |

Synthetic Architecture & Protocols

The "Why" Behind the Route

Direct functionalization of the furan ring at the C2 position is challenging due to the high reactivity of the furan nucleus toward electrophiles, which often leads to polymerization or ring opening.

Therefore, the most robust synthetic strategy relies on Benzylic-type Radical Bromination of a 2-methylfuran precursor. This approach avoids harsh acidic conditions that would destroy the furan ring.

Validated Synthetic Workflow

Precursor: Ethyl 2-methylfuran-3-carboxylate (commercially available or synthesized via Feist-Benary synthesis).

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), Benzotrifluoride (solvent).

-

Mechanism: Free-radical substitution at the methyl group.

-

Critical Control: Use Benzotrifluoride instead of

(toxicity) or acetonitrile (solvent participation). The reaction must be anhydrous to prevent hydrolysis of the intermediate bromide.

Step 2: Azide Displacement

-

Reagents: Sodium Azide (

), DMF, -

Mechanism:

substitution. -

Safety: The intermediate organic azide is potentially explosive if concentrated. Do not distill.

Step 3: Staudinger Reduction & Hydrolysis

-

Reagents: 1.

, THF/ -

Logic: Hydrogenation (

) can sometimes reduce the furan double bonds. The Staudinger reaction is chemoselective for the azide.

Workflow Diagram (DOT)

Figure 1: Chemoselective synthesis pathway avoiding furan ring degradation.

Structural Biology & Pharmacophore Mapping

The Furan Bioisostere Effect

In medicinal chemistry, 2-(aminomethyl)furan-3-carboxylic acid serves as a bioisostere for

-

Conformational Restriction: The furan ring locks the

bond equivalent. This reduces the entropic penalty upon binding to a receptor pocket. -

Electronic Distribution: The furan oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., arginine or lysine) in the binding site that aliphatic GABA analogues cannot engage.

-

Distance Vector: The distance between the charged amine (cation) and the carboxylate (anion) is fixed at approximately 5.0–5.5 Å, which matches the pharmacophore requirement for GABA-C (GABA-

) receptors.

Signaling Pathway Context (GABAergic System)

Figure 2: Dual mechanism of action potential within the GABAergic synapse.

Handling & Stability Protocols

Crucial Warning: Furan derivatives are electron-rich and prone to oxidation (opening to dicarbonyls) and Diels-Alder cycloadditions.

-

Storage: Store the hydrochloride salt at -20°C under an inert atmosphere (Argon/Nitrogen). The free acid is less stable and should be generated in situ if possible.

-

Solubility:

-

pH Sensitivity: Avoid prolonged exposure to strong acids (pH < 1) which can induce furan ring opening (hydrolysis to 1,4-dicarbonyls).

References

-

PubChem. (n.d.).[2] 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

-

Krogsgaard-Larsen, P., et al. (1975).[7] Structure and biological activity of a series of conformationally restricted analogues of GABA.[7] Journal of Neurochemistry.[7] Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Methods for Furan Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 6947-94-0: 2-Methyl-3-furancarboxylic acid [cymitquimica.com]

- 5. 944467-89-4|2-(Aminomethyl)furan-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 7. Structure and biological activity of a series of conformationally restricted analogues of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Molecular Signature: A Technical Guide to the Spectral Analysis of 2-(Aminomethyl)furan-3-carboxylic Acid

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, furan derivatives hold a place of prominence due to their versatile chemical reactivity and diverse biological activities. Among these, 2-(Aminomethyl)furan-3-carboxylic acid stands out as a molecule of significant interest, possessing both a primary amine and a carboxylic acid functional group on a furan scaffold. This unique combination of functionalities suggests its potential as a valuable building block in the synthesis of novel pharmaceutical agents and functional polymers. A thorough understanding of its molecular structure is paramount, and for this, a detailed spectral analysis is indispensable.

This technical guide provides a comprehensive overview of the expected spectral data for 2-(Aminomethyl)furan-3-carboxylic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of extensive, publicly available experimental data for this specific molecule, this guide will leverage established principles of spectroscopy and data from closely related analogs to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to equip researchers with the necessary knowledge to identify, characterize, and utilize this compound in their scientific endeavors.

I. Molecular Structure and its Spectroscopic Implications

The structure of 2-(Aminomethyl)furan-3-carboxylic acid, with its aminomethyl and carboxylic acid substituents on the furan ring, presents a fascinating case for spectral analysis. The molecule's ability to exist as a zwitterion in certain conditions will significantly influence its spectral properties, particularly in NMR and IR spectroscopy.

Caption: Molecular structure of 2-(Aminomethyl)furan-3-carboxylic acid with atom numbering for NMR analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Aminomethyl)furan-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Expertise & Experience: Experimental Choices

The choice of solvent is critical for obtaining high-quality NMR spectra of this molecule. Due to the presence of both an acidic (carboxylic acid) and a basic (amine) group, the compound can exist in a zwitterionic form, which often leads to poor solubility in common deuterated solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are more appropriate choices. DMSO-d₆ has the advantage of solubilizing both the neutral and zwitterionic forms and allows for the observation of exchangeable protons (from -NH₂ and -COOH), which will appear as broad signals. In D₂O, these exchangeable protons will be replaced by deuterium and their signals will disappear, which can be a useful diagnostic tool.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

Step-by-Step Methodology for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 2-(Aminomethyl)furan-3-carboxylic acid in 0.6-0.7 mL of DMSO-d₆. For D₂O exchange experiments, a second sample should be prepared in D₂O.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

To confirm the identity of exchangeable protons, add a drop of D₂O to the DMSO-d₆ sample, shake, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -COOH protons should diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ carbons.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Authoritative Grounding: Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 2-(Aminomethyl)furan-3-carboxylic acid, based on the analysis of its constituent functional groups and data from analogous compounds such as furan-3-carboxylic acid and 2-aminomethylfuran[1][2].

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~7.8 - 8.2 | d | J(H4,H5) ≈ 2-3 | Deshielded by the adjacent electron-withdrawing carboxylic acid group. |

| H5 | ~6.5 - 6.9 | d | J(H5,H4) ≈ 2-3 | Shielded relative to H4, but deshielded compared to unsubstituted furan due to the overall substitution pattern. |

| CH₂ | ~3.8 - 4.2 | s | - | Adjacent to the furan ring and the amine group. |

| NH₂ | ~2.5 - 3.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange; its chemical shift is concentration and temperature dependent. |

| COOH | ~11 - 13 | br s | - | Very broad signal characteristic of a carboxylic acid proton, highly deshielded. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~150 - 155 | Attached to the aminomethyl group and the furan oxygen. |

| C3 | ~115 - 120 | Attached to the carboxylic acid group. |

| C4 | ~140 - 145 | Deshielded due to its position in the furan ring and proximity to the carboxylic acid. |

| C5 | ~110 - 115 | Shielded relative to C4. |

| CH₂ | ~35 - 40 | Aliphatic carbon attached to the furan ring and nitrogen. |

| COOH | ~165 - 170 | Characteristic chemical shift for a carboxylic acid carbon. |

III. Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-(Aminomethyl)furan-3-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, primary amine, and the furan ring.

Expertise & Experience: Experimental Choices

For a solid sample like 2-(Aminomethyl)furan-3-carboxylic acid, Attenuated Total Reflectance (ATR)-FTIR is a convenient and powerful technique that requires minimal sample preparation[3][4]. Alternatively, a KBr pellet can be prepared. The choice between these methods often depends on the available equipment and the desired sample throughput. ATR is generally faster and less labor-intensive.

Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis

Step-by-Step Methodology for ATR-FTIR Data Acquisition:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-(Aminomethyl)furan-3-carboxylic acid onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Lower the ATR press to apply firm and even pressure on the sample. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Authoritative Grounding: Predicted IR Absorption Bands

The following table summarizes the predicted key IR absorption bands for 2-(Aminomethyl)furan-3-carboxylic acid, based on established correlations for its functional groups[5][6].

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) | The very broad nature of this band is due to strong hydrogen bonding between the carboxylic acid groups. |

| 3400 - 3250 | Medium | N-H stretch (primary amine) | Often appears as two distinct peaks (symmetric and asymmetric stretching) superimposed on the broad O-H band. |

| ~1700 | Strong | C=O stretch (carboxylic acid) | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid. |

| ~1600 | Medium | N-H bend (primary amine) | A bending vibration of the primary amine. |

| ~1550 and ~1400 | Medium | Furan ring C=C stretches | Characteristic stretching vibrations of the furan ring. |

| ~1250 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

| ~1200 | Strong | C-O stretch (carboxylic acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| ~1050 | Medium | Furan ring C-O-C stretch | Characteristic stretching vibration of the ether linkage within the furan ring. |

IV. Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(Aminomethyl)furan-3-carboxylic acid, as it tends to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation[7][8].

Expertise & Experience: Experimental Choices

For ESI-MS, the sample needs to be dissolved in a suitable solvent, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. Given the amphoteric nature of 2-(Aminomethyl)furan-3-carboxylic acid, both positive and negative ion modes should be explored.

Trustworthiness: A Self-Validating Protocol for ESI-MS Analysis

Step-by-Step Methodology for ESI-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 water:methanol with 0.1% formic acid for positive ion mode, or 50:50 water:methanol with 0.1% ammonium hydroxide for negative ion mode).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis:

-

Acquire the full scan mass spectrum in both positive and negative ion modes. The expected monoisotopic mass of C₆H₇NO₃ is 141.0426 g/mol .

-

In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 142.0504.

-

In negative ion mode, look for the deprotonated molecule [M-H]⁻ at m/z 140.0348.

-

-

Tandem MS (MS/MS): To gain further structural information, perform collision-induced dissociation (CID) on the parent ions ([M+H]⁺ or [M-H]⁻). This will induce fragmentation, and the resulting fragment ions can be analyzed to confirm the structure.

Authoritative Grounding: Predicted Mass Spectral Fragmentation

The fragmentation of 2-(Aminomethyl)furan-3-carboxylic acid in tandem MS is expected to proceed through characteristic losses of small neutral molecules.

Caption: Predicted major fragmentation pathways for the protonated molecule [M+H]⁺ of 2-(Aminomethyl)furan-3-carboxylic acid in ESI-MS/MS.

Table 4: Predicted Key Fragment Ions in ESI-MS/MS (Positive Ion Mode)

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 124 | [C₆H₆NO₂]⁺ | Loss of H₂O from the carboxylic acid group. |

| 125 | [C₆H₅O₃]⁺ | Loss of NH₃ from the aminomethyl group. |

| 96 | [C₅H₆NO]⁺ | Subsequent loss of CO from the m/z 124 fragment. |

| 81 | [C₄H₅O]⁺ | Loss of the aminomethyl group and CO₂. |

V. Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 2-(Aminomethyl)furan-3-carboxylic acid. By understanding the expected NMR chemical shifts and coupling constants, the characteristic IR absorption bands, and the predictable fragmentation patterns in mass spectrometry, researchers can confidently work with this versatile molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As 2-(Aminomethyl)furan-3-carboxylic acid continues to find applications in various scientific fields, this guide will serve as an essential resource for its unambiguous spectral characterization.

References

-

Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

-

3-Furancarboxylic acid. NIST WebBook. [Link]

-

Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral. [Link]

-

ATR-FTIR spectroscopy of biological samples. Specac Ltd. [Link]

-

Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. PubMed. [Link]

-

ATR‐FTIR spectra of amino acids (Trp, Glu and Arg) with or without... ResearchGate. [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]

-

Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. MDPI. [Link]

-

Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. [Link]

-

Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. ResearchGate. [Link]

-

2-Furanmethanamine. NIST WebBook. [Link]

-

¹H NMR values and peak assignment of zwitterionic surfactants. ResearchGate. [Link]

-

3-Furoic acid. PubChem. [Link]

-

Zwitterionic carbene adducts and their carbene isomers. RSC Advances. [Link]

-

Why does ¹H NMR show an upfield shift and ¹³C NMR shows downfield shift on complexation relative to the zwitterionic form of the ligand? ResearchGate. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Electronic Supplementary Information (ESI) for... RSC. [Link]

-

Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

-

3-Furancarboxylic acid. NIST WebBook. [Link]

-

Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

-

2-Furanmethanamine. NIST WebBook. [Link]

-

Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. [Link]

-

Furfurylamine. PubChem. [Link]

-

The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. [Link]

-

Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Furfurylamine. Wikipedia. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

-

¹H-NMR (DMSO-d₆) of isolated 2,5-bis(aminomethyl)furan. ResearchGate. [Link]

-

3-Furancarboxylic acid. NIST WebBook. [Link]

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]

-

¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

Sources

- 1. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 2-(Aminomethyl)furan-3-carboxylic Acid

[1][2][3][4]

Executive Summary

2-(Aminomethyl)furan-3-carboxylic acid (CAS: 944467-89-4) is a bifunctional furan derivative serving as a critical scaffold in the synthesis of semi-aromatic polyamides and pharmaceutical intermediates.[1][2][3][4] Its solubility behavior is governed by its amphoteric nature .[1][2][3] Unlike simple organic acids, this compound possesses both a basic primary amine (

This guide provides a predictive solubility landscape, solvent selection criteria for synthesis/purification, and a validated protocol for empirical solubility determination.[1][3][4]

Physicochemical Profile & Mechanistic Basis[2][3][4]

To understand the solubility of this compound, one must analyze its structural forces.[3][4] The molecule is characterized by a low predicted partition coefficient (XLogP

Structural Analysis[2][3][4]

-

Core: Furan ring (aromatic, moderately lipophilic).[2][3][4]

-

Functional Groups:

-

Zwitterionic Potential: In neutral solvents (water, methanol), the free base tends to form an internal salt (zwitterion), significantly reducing solubility in non-polar organic solvents and increasing lattice energy (melting point >200°C for similar amino acids).[1][3][4]

Salt Form Implications

Commercially, this compound is often supplied as the Hydrochloride (HCl) salt .[2][3][4]

Solubility Landscape: Organic Solvents

The following data summarizes the expected solubility profile based on the compound's functional group chemistry and analogue benchmarking (e.g., 3-furoic acid, 5-aminomethyl-2-furoic acid).

Table 1: Predicted Solubility Profile (25°C)

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | High (>50 mg/mL) | Strong H-bonding solvation of ionic/zwitterionic species.[1][2][3][4] Solubility decreases as alkyl chain length of alcohol increases.[1][2][3] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High dielectric constant disrupts lattice energy; excellent for dissolving zwitterions and salts.[2][3][4] |

| Dipolar Aprotic | Acetone, Acetonitrile | Low to Moderate | Poor solvation of the ammonium cation ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low (<1 mg/mL) | Inability to break strong intermolecular ionic interactions in the crystal lattice.[2][3][4] |

| Ethers | THF, Diethyl Ether, MTBE | Insoluble | Lack of sufficient polarity to solvate the salt/zwitterion.[2][3][4] |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Complete polarity mismatch.[2][3][4] Useful as anti-solvents for precipitation.[1][2][3] |

Critical Insight: For synthetic workups, Methanol is the preferred solvent for the HCl salt, while Water/Acetonitrile mixtures are optimal for HPLC analysis.[2][3][4] Diethyl Ether is the standard anti-solvent to precipitate the product from alcoholic solutions.[1][2][3]

Experimental Protocol: Solubility Determination

Since specific literature values for this isomer are sparse, researchers must generate empirical data.[3][4] The following protocol is a self-validating gravimetric method adapted for zwitterionic heterocycles.

Workflow Diagram (DOT)

Figure 1: Decision workflow for determining the solubility of amino-furan derivatives.

Step-by-Step Methodology

Objective: Determine saturation solubility (

-

Preparation:

-

Equilibration:

-

Sampling:

-

Quantification (Gravimetric Method):

Thermodynamic Modeling & Optimization

For process chemists scaling up crystallization, solubility (

References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 2-(Aminomethyl)furan-3-carboxylic acid.[1][2][3][4][5] National Library of Medicine.[1][2][3] [Link][1][2][3][4]

-

Li, X., et al. (2022).[2][3] "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures." Molecules, 27(23), 8180.[3] (Used for analogue benchmarking of furan-carboxylic acid solubility behavior). [Link][1][2][3][4]

-

Borra, A., et al. (2021).[2][3][4][6] "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Molecular Liquids, 334, 116068.[1][3][4] [Link][1][2][3][4]

Sources

- 1. CAS 42933-44-8: 5-Amino-2-benzofurancarboxylic acid [cymitquimica.com]

- 2. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(aminomethyl)furan-3-carboxylic acid hydrochloride (C6H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Aminomethyl)furan-3-carboxylic acid hydrochloride [cymitquimica.com]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Room Temperature Stability of 2-(Aminomethyl)furan-3-carboxylic acid

Abstract

2-(Aminomethyl)furan-3-carboxylic acid is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. As with any novel chemical entity intended for such applications, a thorough understanding of its chemical stability is a critical quality attribute. This guide provides a comprehensive framework for assessing the stability of 2-(Aminomethyl)furan-3-carboxylic acid at room temperature. It moves beyond a simple data sheet to offer a strategic approach, combining theoretical analysis of potential degradation pathways with detailed, field-proven experimental protocols. This document is designed to empower researchers to design and execute robust stability studies, interpret the results, and ensure the integrity of their work, in alignment with established scientific and regulatory principles such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: Structural Analysis and Hypothesized Stability Profile

2-(Aminomethyl)furan-3-carboxylic acid incorporates three key functional moieties on a furan scaffold: a furan ring, a primary aminomethyl group, and a carboxylic acid. The interplay of these groups dictates the molecule's overall stability.

-

The Furan Ring: The furan ring is an electron-rich aromatic heterocycle.[5] While aromatic, it is susceptible to oxidative cleavage, acid-catalyzed ring-opening, and photolytic degradation.[5][6][7] The presence of both an electron-donating aminomethyl group and an electron-withdrawing carboxylic acid group complicates predicting its reactivity, necessitating empirical evaluation.

-

The Aminomethyl Group: As a primary amine, this group imparts basicity and nucleophilicity to the molecule.[8] It is susceptible to oxidation and can participate in reactions with electrophiles. The proximity to the carboxylic acid raises the possibility of intramolecular reactions, such as lactamization, although this is sterically less probable than intermolecular reactions.

-

The Carboxylic Acid Group: This group confers acidity and can undergo standard reactions such as esterification or amidation. Decarboxylation is a potential thermal degradation pathway, though typically requiring elevated temperatures.[9]

Based on these structural features, the primary stability concerns at room temperature are oxidative degradation and, to a lesser extent, photolytic degradation, particularly if exposed to light over long periods. The compound's hygroscopicity should also be considered, as absorbed water could facilitate hydrolytic degradation.

Designing a Comprehensive Stability Assessment Program

A robust stability study is not a single experiment but a multi-faceted program designed to probe the molecule's vulnerabilities. The cornerstone of this program is the development of a stability-indicating analytical method (SIAM) , which is then used in forced degradation and long-term stability studies.[2][4]

Pillar 1: Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure capable of accurately and selectively quantifying the parent compound in the presence of its degradation products, excipients, and other potential impurities.[2][4] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the technique of choice for this non-volatile compound.[10]

Step-by-Step Protocol for HPLC-PDA Method Development:

-

Column Selection: Begin with a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is effective for separating polar and non-polar analytes.

-

Mobile Phase Scouting:

-

Prepare a stock solution of 2-(Aminomethyl)furan-3-carboxylic acid in a suitable diluent (e.g., a mixture of water and acetonitrile). A concentration of approximately 1 mg/mL is a common starting point.[11]

-

Screen mobile phase compositions using a gradient elution. Start with a binary system of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water, pH ~3-4) and an organic modifier (acetonitrile or methanol).

-

Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate retention time of the parent compound.

-

-

Optimization:

-

Adjust the gradient slope and initial/final organic phase percentages to achieve a retention time for the parent peak between 5 and 15 minutes, ensuring good peak shape (tailing factor < 1.5).

-

The PDA detector should be set to acquire spectra across a wide range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ-max) for the parent compound. This wavelength will be used for quantification.

-

-

Method Validation (Specificity): The crucial step is to prove the method is "stability-indicating." This is achieved by analyzing samples from the forced degradation studies (Section 2.2). The goal is to demonstrate that all degradation products are baseline-resolved from the parent peak. Peak purity analysis using the PDA software should be performed on the parent peak in stressed samples to confirm it is not co-eluting with any degradants.

Pillar 2: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than it would typically encounter.[3][4] This helps to rapidly identify likely degradation products, establish degradation pathways, and confirm the specificity of the SIAM.[2][4] The ICH Q1A(R2) guideline suggests targeting 5-20% degradation of the active substance.[1][11]

Workflow for Forced Degradation Studies

Caption: Workflow for a forced degradation study.

Detailed Stress Condition Protocols:

For each condition, a control sample (API solution stored at room temperature, protected from light) should be prepared and analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

To 1 mL of the API stock solution, add 1 mL of 0.1 M HCl.

-

Store at room temperature for 24 hours.

-

If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C) for a shorter duration (e.g., 4-8 hours).[11]

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

To 1 mL of the API stock solution, add 1 mL of 0.1 M NaOH.

-

Store at room temperature for 24 hours.

-

If no degradation is observed, repeat at 60 °C for 4-8 hours.[11]

-

Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Solid State: Place a few milligrams of the solid API in a vial and store in an oven at 80 °C for 7 days.[11] Prepare a solution for analysis.

-

Solution State: Store a vial of the API stock solution in an oven at 60 °C for 7 days.

-

-

Photolytic Degradation:

-

Expose the solid API and the API stock solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

-

A control sample should be wrapped in aluminum foil to shield it from light and stored alongside the exposed sample.

-

Pillar 3: Long-Term Room Temperature Stability Study

This study simulates real-world storage conditions and is the definitive test for establishing a re-test period or shelf life.

Step-by-Step Protocol for Long-Term Stability:

-

Batch Selection: Use a representative batch of 2-(Aminomethyl)furan-3-carboxylic acid with a known purity profile.

-

Storage Conditions: According to ICH Q1A(R2), standard long-term storage conditions are 25 °C ± 2 °C with 60% ± 5% relative humidity (RH).[12] Store the solid material in a suitable container (e.g., a sealed glass vial) within a calibrated stability chamber.

-

Testing Schedule: The testing frequency should be sufficient to establish a stability profile. A typical schedule is:

-

Initial (Time 0)

-

3 months

-

6 months

-

9 months

-

12 months

-

18 months

-

24 months

-

-

Analytical Tests: At each time point, the sample should be tested for:

-

Assay: Quantification of the parent compound using the validated SIAM.

-

Impurities: Quantification of any known and unknown degradation products.

-

Appearance: Visual inspection for any changes in color or physical state.

-

Data Interpretation and Management

Interpreting Forced Degradation Data

The primary outputs are the chromatograms from the SIAM. The goal is to map the degradation profile:

-

Oxidative Stress: Given the electron-rich furan ring, significant degradation is anticipated with H₂O₂. Look for the emergence of new peaks with different retention times. Ring-opening to form 1,4-dicarbonyl compounds or other cleavage products is a known pathway for furans.[5][13]

-

Acid/Base Stress: Furan rings can undergo acid-catalyzed hydrolysis.[6] The stability in acidic and basic media will reveal the susceptibility of the ester and amide bonds to hydrolysis.

-

Thermal/Photolytic Stress: These conditions will indicate the intrinsic stability of the molecule. Color change may be an early indicator of degradation.

If significant degradants are formed (>0.1%), their structures should be elucidated, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Potential Degradation Pathways

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. onyxipca.com [onyxipca.com]

- 3. scispace.com [scispace.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. revista.cnic.edu.cu [revista.cnic.edu.cu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. organicreactions.org [organicreactions.org]

Furan-Based Carboxylic Acids: From Bio-Polymers to Pharmacophores

A Technical Guide for Research & Development

Executive Summary

The shift from petrochemicals to bio-based feedstocks has elevated furan-based carboxylic acids from niche reagents to industrial cornerstones. At the forefront is 2,5-furandicarboxylic acid (FDCA) , identified by the US Department of Energy as a "top 12" value-added chemical. However, the utility of the furan moiety extends beyond polymers into medicinal chemistry (as a bioisostere for benzene) and advanced porous materials (MOFs).

This guide synthesizes the physicochemical advantages of furanics, details the transition from HMF (5-hydroxymethylfurfural) to functional acids, and provides validated protocols for synthesis and application.

Part 1: The Polymer Revolution (FDCA vs. Terephthalic Acid)

The primary industrial driver for furan carboxylic acids is the substitution of terephthalic acid (PTA) with FDCA to produce Polyethylene Furanoate (PEF) .[1] Unlike many bio-plastics that compromise performance for sustainability, PEF offers superior barrier properties due to the structural rigidity and polarity of the furan ring.

Structural Mechanistics: The Furan Advantage

The furan ring is a five-membered aromatic heterocycle.[1][2] When polymerized into PEF, the hindered ring-flipping of the furan moiety (compared to the benzene ring in PET) results in higher chain rigidity.[1] Furthermore, the polarity of the oxygen atom in the ring increases intermolecular forces, creating a tighter barrier against gas diffusion.

Comparative Data: PEF vs. PET

The following data highlights why PEF is superior for carbonated beverages and oxidation-sensitive food packaging.

| Property | Polyethylene Terephthalate (PET) | Polyethylene Furanoate (PEF) | Performance Factor |

| O₂ Barrier | 1x (Baseline) | ~10x | Superior protection against oxidation |

| CO₂ Barrier | 1x (Baseline) | ~19x | Superior carbonation retention |

| Glass Transition ( | 74°C | 86°C | Higher thermal stability |

| Melting Point ( | 265°C | 235°C | Lower energy processing required |

| Young's Modulus | 2.0 - 2.1 GPa | 3.1 - 3.3 GPa | Higher mechanical strength |

Data aggregated from recent industrial characterization studies [1, 2].

Pathway Visualization: Biomass to PEF